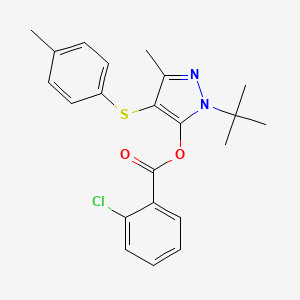

![molecular formula C15H11F6NO3S B2479515 N-[4-(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenil]bencenosulfonamida CAS No. 76856-51-4](/img/structure/B2479515.png)

N-[4-(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenil]bencenosulfonamida

Descripción general

Descripción

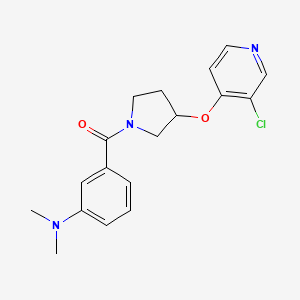

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a hexafluoroisopropanol group attached to a phenyl ring, further connected to a benzenesulfonamide moiety

Aplicaciones Científicas De Investigación

Química de Péptidos y Aplicaciones de Solventes

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) es un solvente de química de péptidos en fase de solución. Su alto poder ionizante lo hace útil para reacciones tipo Friedel-Crafts, incluso en ausencia de un catalizador ácido de Lewis. Los investigadores han empleado HFIP para:

- Autoensamblaje de Péptidos: HFIP puede promover el autoensamblaje de dipéptidos aromáticos, como Tyr–Phe (YF) .

Materiales Litográficos y de Nanopatronaje

HFIP-PhSO2NH2 ha encontrado aplicaciones en materiales litográficos y de nanopatronaje:

- Polímeros Funcionales: Los investigadores han preparado polímeros de metacrilato funcionalizados con hexafluoroalcohol utilizando HFIP. Estos polímeros exhiben propiedades únicas adecuadas para aplicaciones litográficas .

Catálisis y Síntesis Orgánica

HFIP-PhSO2NH2 sirve como ligando en reacciones catalíticas:

- Reacciones Catalizadas por Rodio: HFIP mejora la eficiencia de la cicloadición intramolecular [4+2] catalizada por rodio (I) de dienos alquinílicos unidos a éter y la cicloadición [5+2] de vinilciclopropanos alquinílicos .

- Catalizador de Epoxidación: Agrupa y cataliza la epoxidación de cicloocteno y 1-octeno utilizando peróxido de hidrógeno .

Preparación de Muestras para GC-MS

HFIP-PhSO2NH2 se utiliza en la preparación de muestras para cromatografía de gases-espectrometría de masas (GC-MS) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide typically involves the following steps:

Formation of the Hexafluoroisopropanol Intermediate: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoroisopropanol intermediate.

Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation:

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Propiedades

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCRJPLMWKJJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2479435.png)

![N-cyclopropyl-1-{[(3-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2479437.png)

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)

![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

![1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2479447.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)